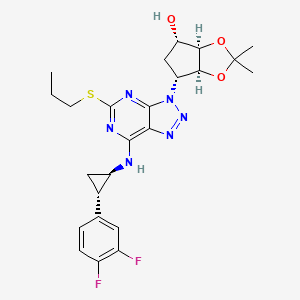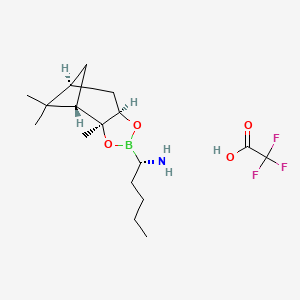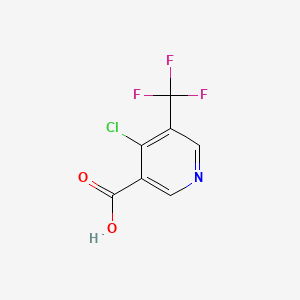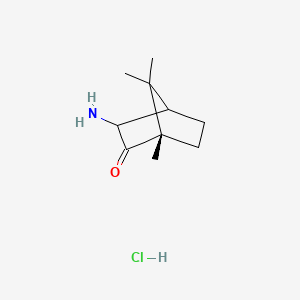
2-(2-氨基丁-3-烯基)丙二酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Aminobut-3-enyl)malonic Acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an amino group and a propanedioic acid moiety, making it a versatile molecule for various chemical reactions and applications.
科学研究应用
2-(2-Aminobut-3-enyl)malonic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
安全和危害
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminobut-3-enyl)malonic Acid can be achieved through several synthetic routes. One common method involves the reaction of a suitable precursor with an amine under controlled conditions. For instance, the reaction of a butenyl derivative with an amine in the presence of a catalyst can yield the desired compound. The reaction conditions typically include a solvent such as ethanol or methanol, a temperature range of 50-100°C, and a reaction time of several hours.
Industrial Production Methods
Industrial production of 2-(2-Aminobut-3-enyl)malonic Acid often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
化学反应分析
Types of Reactions
2-(2-Aminobut-3-enyl)malonic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include oxo derivatives, reduced amines or alcohols, and substituted derivatives with various functional groups.
作用机制
The mechanism of action of 2-(2-Aminobut-3-enyl)malonic Acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with target molecules, while the propanedioic acid moiety can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Similar compounds to 2-(2-Aminobut-3-enyl)malonic Acid include:
Propanedioic acid:
Aminocaproic acid: This compound has a similar amino group but differs in the carbon chain length and structure.
Uniqueness
The uniqueness of 2-(2-Aminobut-3-enyl)malonic Acid lies in its combination of an amino group and a propanedioic acid moiety, which provides it with distinct chemical properties and reactivity. This combination allows for a wide range of chemical reactions and applications that are not possible with similar compounds.
属性
IUPAC Name |
2-(2-aminobut-3-enyl)propanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c1-2-4(8)3-5(6(9)10)7(11)12/h2,4-5H,1,3,8H2,(H,9,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFHTSLGFACKRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CC(C(=O)O)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1378466-25-1 |
Source


|
| Record name | 2-((2RS)-2-Aminobut-3-enyl)propanedioic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1378466251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((2RS)-2-AMINOBUT-3-ENYL)PROPANEDIOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PRQ2V681K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: Why is 2-(2-Aminobut-3-enyl)malonic acid relevant in the context of Vigabatrin, an anti-epileptic drug?
A1: 2-(2-Aminobut-3-enyl)malonic acid has been identified as a potential impurity during the synthesis of Vigabatrin. [] The presence of impurities in pharmaceutical products can impact drug quality, safety, and efficacy. Therefore, characterizing and understanding these impurities is crucial for ensuring the production of high-quality Vigabatrin.
Q2: What information does the research paper provide about the characterization of 2-(2-Aminobut-3-enyl)malonic acid?
A2: The research paper focuses on the synthesis and characterization of this compound along with three other potential impurities of Vigabatrin. [] While the paper mentions the use of various spectroscopic techniques for characterization, it does not provide detailed spectroscopic data for 2-(2-Aminobut-3-enyl)malonic acid specifically.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]-1,2-propanediol](/img/structure/B569292.png)
![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-3-[4-(2-methoxyethyl)phenoxy]-2-propanol](/img/structure/B569293.png)


![(1S,8S)-9,9-Difluorobicyclo[6.1.0]nonane](/img/structure/B569298.png)

